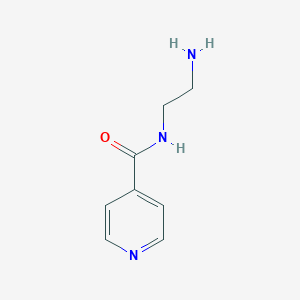

N-(2-Aminoethyl)isonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVGGPVHPUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365393 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-88-0 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Aminoethyl)isonicotinamide discovery and synthesis history

This guide provides an in-depth technical analysis of N-(2-Aminoethyl)isonicotinamide (CAS 17704-88-0), a critical intermediate in medicinal chemistry. It details the compound's discovery context, synthetic pathways, and its pivotal role as a pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors.

Discovery, Synthesis, and Pharmacological Utility[1]

Executive Summary & Chemical Identity

N-(2-Aminoethyl)isonicotinamide is a bifunctional pyridine derivative characterized by an isonicotinamide core linked to a primary amine via an ethyl chain. While rarely used as a standalone therapeutic, it is a foundational "linker-binder" scaffold in drug discovery.

-

CAS Number: 17704-88-0[1]

-

Molecular Formula: C

H -

Key Functionality: The pyridine nitrogen serves as a hydrogen bond acceptor (hinge binder in kinases), while the primary amine provides a handle for further derivatization or ionic interaction with acidic residues in protein active sites.

| Property | Value | Relevance |

| pKa (Pyridine) | ~3.5 - 5.2 | Critical for hydrogen bonding in the ATP-binding pocket. |

| pKa (Amine) | ~9.5 - 10.0 | Protonated at physiological pH; improves solubility and electrostatic binding. |

| LogP | -1.2 (approx) | Highly hydrophilic; excellent for improving drug solubility profiles. |

Discovery History: From TB to Kinase Inhibition

The "discovery" of N-(2-Aminoethyl)isonicotinamide is not a singular event but a convergence of two distinct eras in medicinal chemistry: the search for anti-tubercular agents and the targeted inhibition of Rho-kinases.

Era 1: The Isoniazid Analog Campaigns (1950s–1960s)

Following the breakthrough of Isoniazid (isonicotinylhydrazide) as a tuberculosis treatment, chemists synthesized hundreds of isonicotinic acid derivatives to improve potency and reduce toxicity.

-

Structural Logic: Replacing the hydrazine group (–NHNH

) of isoniazid with ethylenediamine (–NHCH -

Outcome: While less potent against Mycobacterium tuberculosis than isoniazid, this campaign established the synthetic protocols for coupling isonicotinic acid to diamines, creating a library of "spacer-linked" pyridines.

Era 2: The ROCK Inhibitor Revolution (1990s–Present)

The compound gained renewed significance with the discovery of Rho-associated protein kinase (ROCK) as a target for cardiovascular disease (vasospasm) and glaucoma.

-

The ATP Mimicry: Researchers at companies like Asahi Kasei and Mitsubishi Pharma identified that the pyridine ring could mimic the adenine ring of ATP, binding to the kinase "hinge" region.

-

The Linker Role: The ethylenediamine tail of N-(2-Aminoethyl)isonicotinamide allowed the molecule to extend out of the ATP pocket, reaching the solvent front or interacting with the ribose-binding region.

-

Precursor Status: It became a key intermediate for synthesizing H-1152 and Fasudil analogs. By reacting the primary amine of this intermediate with sulfonyl chlorides or other electrophiles, chemists could rapidly generate libraries of potent kinase inhibitors.

Chemical Synthesis: Pathways & Causality

The synthesis of N-(2-Aminoethyl)isonicotinamide requires controlling the reactivity of the bifunctional ethylenediamine to prevent the formation of the symmetric dimer (bis-amide).

Method A: Aminolysis of Methyl Isonicotinate (Green Route)

This is the preferred method for high-purity applications. It avoids the use of corrosive acid chlorides and simplifies purification.

Reaction Logic:

-

Why Excess Diamine? According to Le Chatelier’s principle, a large excess (5–10 equivalents) of ethylenediamine drives the reaction toward the mono-substituted product and statistically minimizes the formation of

-bis(isonicotinoyl)ethylenediamine. -

Green Aspect: The byproduct is methanol, and the excess reagent (ethylenediamine) can be distilled off.

Method B: Acid Chloride Route

-

Pros: Extremely fast reaction rates.

-

Cons: High risk of dimer formation; requires careful temperature control (

) and slow addition of the acid chloride to the amine. Generates salt waste.

Synthesis & Impurity Flowchart

The following diagram illustrates the competitive reaction pathways and the strategy to isolate the desired mono-amide.

Caption: Competitive reaction pathway. Excess ethylenediamine is strictly required to prevent the target product from reacting with a second equivalent of ester to form the Dimer.

Experimental Protocol (Self-Validating)

Objective: Synthesis of N-(2-Aminoethyl)isonicotinamide via Method A.

Reagents:

-

Methyl Isonicotinate (13.7 g, 100 mmol)

-

Ethylenediamine (60.1 g, 1000 mmol, 10 equiv.)

-

Solvent: Methanol (optional, reaction can be neat).

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Ethylenediamine.

-

Addition: Cool the amine to

(ice bath) to control the exotherm. Add Methyl Isonicotinate dropwise (if liquid) or in small portions (if solid).-

Causality: Low temperature prevents uncontrolled exotherms which could promote side reactions or volatilization of the amine.

-

-

Reaction: Remove the ice bath and heat the mixture to

for 4 hours.-

Validation: Monitor by TLC (System: DCM/MeOH/NH

OH 90:10:1). The starting ester (

-

-

Workup (Critical):

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove Methanol.

-

High-Vacuum Distillation: Remove the excess Ethylenediamine (

) by heating the residue to -

Note: Failure to remove all diamine will interfere with downstream coupling reactions.

-

-

Purification:

-

Dissolve the crude residue in a minimum amount of hot 2-propanol.

-

Allow to crystallize at

. -

Filter the white crystalline solid.

-

Characterization Data (Expected):

-

H NMR (DMSO-d

-

Mass Spec: [M+H]

= 166.2.

Applications in Drug Development (SAR)

N-(2-Aminoethyl)isonicotinamide acts as a versatile scaffold. Its primary amine can be reacted with various electrophiles to probe the "solvent channel" of the kinase active site.

SAR Logic Flow

The following diagram demonstrates how this intermediate is transformed into potent ROCK inhibitors.

Caption: SAR divergence. The primary amine allows diversification into sulfonamides (kinase potency) or immobilization (purification tools).

Specific Case Study: H-1152 Precursors

In the development of H-1152 (a highly specific ROCK inhibitor), the isonicotinamide moiety serves as the anchor. By reacting N-(2-aminoethyl)isonicotinamide with isoquinoline-sulfonyl chlorides, researchers create "chimera" molecules that span the ATP pocket (pyridine end) and the substrate binding groove (isoquinoline end).

References

-

ChemicalBook. (n.d.). N-(2-AMINO-ETHYL)-ISONICOTINAMIDE Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information. (2025). Discovery of ROCK2 inhibitors through computational screening. PubMed Central. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). N-(2-aminoethyl)isonicotinamide Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.). Isonicotinamide Derivatives and Reagents. Retrieved from

-

BLD Pharm. (n.d.). N-(2-((2-Hydroxyethyl)amino)ethyl)isonicotinamide Structure and Data. Retrieved from

Sources

N-(2-Aminoethyl)isonicotinamide: A Pro-Drug Scaffolding Approach to Novel Therapeutics in Oncology and Neurodegeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(2-Aminoethyl)isonicotinamide is a fascinating, yet largely unexplored, derivative of isonicotinamide. While direct research on this specific compound is sparse, its structural relationship to the well-characterized B-vitamin, nicotinamide, provides a strong foundation for hypothesizing its potential therapeutic applications. This guide will delve into the known biological activities of nicotinamide and isonicotinamide, and through the lens of structure-activity relationships, project the potential of N-(2-Aminoethyl)isonicotinamide as a novel therapeutic agent. We will focus on two key areas with significant unmet medical needs: oncology and neurodegenerative diseases. This document will serve as a comprehensive resource, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses.

Introduction: The Promise of Nicotinamidemimetics

Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism and energy production.[1] Beyond its metabolic role, nicotinamide has garnered significant attention for its pleiotropic therapeutic effects, including its role in cancer chemoprevention and neuroprotection.[2] Isonicotinamide, an isomer of nicotinamide, has also been explored for its unique chemical properties and potential in material science and coordination chemistry.[3]

N-(2-Aminoethyl)isonicotinamide introduces a 2-aminoethyl functional group to the isonicotinamide backbone. This modification has the potential to significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its efficacy, altering its target specificity, or improving its safety profile. This guide will explore these possibilities in detail.

The Foundation: Therapeutic Actions of Nicotinamide

To understand the potential of N-(2-Aminoethyl)isonicotinamide, we must first examine the established therapeutic applications of its parent compound, nicotinamide.

Oncology: A Dual Role in Prevention and Treatment

Nicotinamide has demonstrated efficacy in the prevention of non-melanoma skin cancers.[2] Its proposed mechanisms of action in oncology are multifaceted:

-

PARP-1 Inhibition: Nicotinamide is a known inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair.[1] By inhibiting PARP-1, nicotinamide can potentiate the effects of DNA-damaging chemotherapies and radiation.

-

SIRT1 Inhibition: Nicotinamide also inhibits Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC).[1] SIRT1 is overexpressed in many cancers and is associated with tumor progression and resistance to therapy.

-

NAD+ Metabolism: As a precursor to NAD+, nicotinamide can influence cellular energy metabolism, which is often dysregulated in cancer cells.

Neurodegeneration: Protecting the Brain

In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, nicotinamide has shown neuroprotective effects in preclinical models. These effects are attributed to:

-

Enhanced NAD+ Levels: By boosting NAD+ levels, nicotinamide can support mitochondrial function and cellular energy production in neurons, which are highly metabolically active.

-

HDAC Inhibition: The inhibition of class III HDACs (sirtuins) by nicotinamide may also play a role in its neuroprotective effects.[4]

-

Anti-inflammatory Properties: Nicotinamide has been shown to possess anti-inflammatory properties, which are relevant in the context of neuroinflammation, a common feature of neurodegenerative diseases.

The Isomeric Difference: Nicotinamide vs. Isonicotinamide

While structurally similar, nicotinamide and isonicotinamide have distinct chemical properties that can influence their biological activity. The key difference lies in the position of the carboxamide group on the pyridine ring (position 3 for nicotinamide and position 4 for isonicotinamide). This seemingly minor change can affect the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. While nicotinamide is readily metabolized in the body, the metabolic fate of isonicotinamide is less understood.[5]

N-(2-Aminoethyl)isonicotinamide: A Structure-Activity Relationship (SAR) Perspective

The addition of a 2-aminoethyl group to the isonicotinamide scaffold is predicted to have several key consequences:

-

Increased Basicity: The primary amine in the 2-aminoethyl group will increase the overall basicity of the molecule. This could enhance its interaction with acidic residues in target proteins.

-

Improved Solubility: The amino group is expected to improve the aqueous solubility of the compound compared to isonicotinamide.

-

Potential for New Interactions: The flexible 2-aminoethyl chain can explore different binding pockets and form new hydrogen bonds or ionic interactions with target proteins.

-

Altered Metabolism: The presence of the aminoethyl group will likely alter the metabolic profile of the molecule compared to nicotinamide or isonicotinamide.

Based on these predicted changes, we can hypothesize potential therapeutic applications for N-(2-Aminoethyl)isonicotinamide.

Hypothesized Therapeutic Application 1: Enhanced Anti-Cancer Activity

We hypothesize that N-(2-Aminoethyl)isonicotinamide may exhibit superior anti-cancer properties compared to nicotinamide due to:

-

Potentially Enhanced HDAC Inhibition: The 2-aminoethyl group could act as a zinc-binding group, a common feature in many potent HDAC inhibitors. This could lead to more potent inhibition of class I, II, and IV HDACs, in addition to the known class III inhibitory activity of the nicotinamide core.

-

Improved Cellular Uptake: The altered physicochemical properties may lead to improved cellular permeability and accumulation in cancer cells.

Proposed Signaling Pathway

Caption: Hypothesized mechanism of anti-cancer action for N-(2-Aminoethyl)isonicotinamide.

Hypothesized Therapeutic Application 2: Enhanced Neuroprotective Efficacy

We propose that N-(2-Aminoethyl)isonicotinamide could be a more potent neuroprotective agent than nicotinamide due to:

-

Improved Blood-Brain Barrier Penetration: The modified structure may enhance its ability to cross the blood-brain barrier, leading to higher concentrations in the central nervous system.

-

Broader Spectrum HDAC Inhibition: Inhibition of multiple HDAC classes has been shown to be beneficial in various models of neurodegeneration.[4]

-

Enhanced NAD+ Salvage Pathway: The aminoethyl group might influence the enzymatic conversion to NAD+, potentially leading to a more efficient increase in neuronal NAD+ levels.

Proposed Signaling Pathway

Caption: Hypothesized neuroprotective mechanism of N-(2-Aminoethyl)isonicotinamide.

Physicochemical Properties: A Comparative Overview

| Property | Nicotinamide | N-(2-aminoethyl)nicotinamide | N-(2-Aminoethyl)isonicotinamide (Predicted) |

| Molecular Formula | C₆H₆N₂O | C₈H₁₁N₃O | C₈H₁₁N₃O |

| Molecular Weight | 122.12 g/mol | 165.19 g/mol | 165.19 g/mol |

| Topological Polar Surface Area | 68 Ų | 68 Ų | ~68-78 Ų |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 3 | 3 |

| LogP (Predicted) | -0.38[6] | -0.5 (approx.) | -0.4 to -0.6 (approx.) |

| pKa (Predicted) | 3.35[6] | 13.33 (strongest basic)[7] | ~13-14 (strongest basic) |

Note: Properties for N-(2-Aminoethyl)isonicotinamide are predicted based on its structure and comparison with its isomer, N-(2-aminoethyl)nicotinamide.

Experimental Protocols for Hypothesis Validation

Synthesis of N-(2-Aminoethyl)isonicotinamide

A plausible synthetic route for N-(2-Aminoethyl)isonicotinamide would involve the amidation of isonicotinic acid with ethylenediamine.

Step-by-Step Methodology:

-

Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents). Stir at room temperature for 30 minutes.

-

Amidation: Add ethylenediamine (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of N-(2-Aminoethyl)isonicotinamide against various HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Obtain recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, SIRT1) and their corresponding fluorogenic substrates.

-

Assay Protocol:

-

In a 96-well microplate, add the test compound (N-(2-Aminoethyl)isonicotinamide) at various concentrations.

-

Add the HDAC enzyme to each well.

-

Incubate for a specified time at 37°C to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

After a further incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.

-

-

Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each HDAC isoform. Trichostatin A (for class I/II HDACs) and EX-527 (for SIRT1) can be used as positive controls.[8]

Preclinical Evaluation in a Xenograft Mouse Model of Cancer

Objective: To assess the in vivo anti-tumor efficacy of N-(2-Aminoethyl)isonicotinamide.

Methodology:

-

Cell Line Selection: Choose a relevant human cancer cell line (e.g., a non-small cell lung cancer line like A549 or a colon cancer line like HCT116).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, N-(2-Aminoethyl)isonicotinamide at different doses, positive control like a standard chemotherapy agent). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[9]

-

Preclinical Evaluation in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the neuroprotective effects of N-(2-Aminoethyl)isonicotinamide in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).

Methodology:

-

Animal Model: Use a transgenic mouse model that develops age-dependent amyloid pathology and cognitive deficits.

-

Treatment: Begin treatment with N-(2-Aminoethyl)isonicotinamide or vehicle control at an early stage of pathology development and continue for a specified duration.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze or the Y-maze.

-

Post-mortem Analysis:

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a thorough analysis of the structure-activity relationships of nicotinamide and its derivatives strongly suggests that N-(2-Aminoethyl)isonicotinamide is a promising lead compound for the development of novel therapeutics in oncology and neurodegeneration. Its potential for enhanced HDAC inhibition and improved pharmacokinetic properties warrants further investigation. The experimental workflows outlined in this guide provide a clear path forward for validating these hypotheses. Future research should focus on the synthesis and in vitro characterization of N-(2-Aminoethyl)isonicotinamide, followed by rigorous preclinical evaluation in relevant animal models. These studies will be crucial in determining the true therapeutic potential of this intriguing molecule.

References

- Huber, R., & Wong, A. (2020). Nicotinamide: An Update and Review of Safety & Differences from Niacin. Journal of Cutaneous Medicine and Surgery, 24(6), 645-649.

- Surjana, D., Halliday, G. M., & Damian, D. L. (2013). Nicotinamide and non-melanoma skin cancer. Photochemical & Photobiological Sciences, 12(8), 1287-1297.

-

ResearchGate. (n.d.). Structural formula of nicotinamide The molecular formula of... [Image]. Retrieved from [Link]

- Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil.

- MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1167.

-

Dr.Oracle. (2025, March 26). What is the difference between Niacinamide (Nicotinamide) and Nicotinamide (Niacinamide)? Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Retrieved from [Link]

-

PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)nicotinamide dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PMC. Retrieved from [Link]

-

ACS Catalysis. (2025, October 27). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. Retrieved from [Link]

-

OAE Publishing Inc. (2023, August 28). Animal models for research on neurodegenerative diseases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Animal Models of Neurodegenerative Diseases. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, November 17). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Retrieved from [Link]

-

Division of Cancer Prevention. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]

-

AACR Journals. (n.d.). Identification of Candidate Cancer Chemopreventive Agents and Their Evaluation in Animal Models and Human Clinical Trials: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

-

ACS Omega. (2022, May 24). Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. Retrieved from [Link]

-

Drug Target Review. (2018, April 2). Animal model of Huntington's offers advantages for testing treatments. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of the nicotinamide catabolism among rat strains. Retrieved from [Link]

-

PLOS Biology. (2018, November 20). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Retrieved from [Link]

-

MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

-

AACR Journals. (2006, April 15). Preclinical testing of chemopreventive agents in a mouse model of DCIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. skintherapyletter.com [skintherapyletter.com]

- 3. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oaepublish.com [oaepublish.com]

Technical Guide: The Role of N-(2-Aminoethyl)isonicotinamide in NAD+ Biosynthesis Research

Executive Summary

N-(2-Aminoethyl)isonicotinamide (CAS 17704-88-0) is a functionalized pyridine derivative that serves as a critical chemical biology probe and synthetic intermediate in the study of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[1] Unlike natural metabolites such as Nicotinamide (NAM) or Nicotinamide Mononucleotide (NMN), this compound is not a native substrate in the human metabolic flux. Instead, it acts as a structural analog used to interrogate enzyme specificity, develop affinity purification matrices, and synthesize bis-substrate inhibitors for key salvage pathway enzymes, particularly Nicotinamidase (PncA) and Nicotinamide Phosphoribosyltransferase (NAMPT) .

This guide details the physicochemical properties, experimental applications, and protocols for utilizing N-(2-Aminoethyl)isonicotinamide to map NAD+ salvage pathways and screen for therapeutic inhibitors.

Part 1: Chemical Logic & Mechanistic Role

Structural Pharmacology

The molecule consists of an isonicotinamide core (pyridine-4-carboxamide) linked to an ethylenediamine spacer. This structure is designed to mimic Nicotinamide (NAM) , the primary precursor in the mammalian salvage pathway, while providing a reactive primary amine for conjugation.

-

Isomerism (The "4-Position" Probe):

-

Nicotinamide (NAM): Carboxamide at the 3-position.[2][3] Substrate for NAMPT; inhibitor of Sirtuins/PARPs.

-

Isonicotinamide (IsoNAM): Carboxamide at the 4-position.

-

Utility: Enzymes like NAMPT are highly specific for the 3-position. IsoNAM derivatives often bind with different kinetics or affinity, serving as negative controls or specific probes for bacterial enzymes (like PncA) that possess different active site topologies compared to human enzymes.

-

The "Linker" Function

The N-(2-aminoethyl) tail provides a solvent-accessible primary amine (

-

Solid Supports: NHS-activated Sepharose or Agarose beads for affinity chromatography.

-

Fluorophores: FITC or Rhodamine for fluorescence polarization assays.

-

Drug Scaffolds: Creating bis-substrate inhibitors that span the nicotinamide and adenosine binding pockets of NAD+ consuming enzymes.

Pathway Interaction Map

The following diagram illustrates where N-(2-Aminoethyl)isonicotinamide (Probe) intersects with the NAD+ salvage pathway, specifically distinguishing between the mammalian and bacterial/yeast salvage routes.

Figure 1: Intersection of N-(2-Aminoethyl)isonicotinamide with NAD+ Salvage Enzymes. The probe mimics NAM but targets the active sites of NAMPT and PncA for binding studies or inhibition.

Part 2: Experimental Application – Affinity Chromatography

The most authoritative application of this compound is the generation of affinity resins to purify or deplete NAD+ binding proteins.

Why Use the Isonicotinamide Derivative?

While N-(2-aminoethyl)nicotinamide is the standard for purifying NAMPT, the isonicotinamide derivative is crucial for:

-

Differential Screening: Identifying enzymes that bind pyridine rings non-specifically versus those strictly requiring the 3-carboxamide geometry.

-

PncA Targeting: Bacterial nicotinamidases often show distinct structure-activity relationships (SAR) compared to human NAMPT. This probe allows for the specific enrichment of bacterial salvage enzymes from complex lysates.

Protocol: Synthesis of Isonicotinamide-Affinity Resin

Objective: Immobilize the ligand onto NHS-activated Sepharose to create a stable affinity matrix.

Materials:

-

N-(2-Aminoethyl)isonicotinamide (10 mM in coupling buffer).

-

NHS-Activated Sepharose 4 Fast Flow.

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.

-

Blocking Buffer: 0.1 M Tris-HCl, pH 8.5.

-

Wash Buffers: (A) 0.1 M Acetate, pH 4.0; (B) 0.1 M Tris-HCl, pH 8.0.

Workflow:

-

Resin Preparation: Wash 1 mL of NHS-Sepharose with 10 mL cold 1 mM HCl.

-

Coupling Reaction:

-

Immediately mix the washed resin with 2 mL of the Ligand Solution (N-(2-Aminoethyl)isonicotinamide).

-

Critical Step: The primary amine of the ethyl linker attacks the NHS ester, forming a stable amide bond.

-

Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.

-

-

Blocking: Drain the coupling buffer and add Blocking Buffer (Tris) to quench any remaining active NHS groups. Incubate for 2 hours.

-

Washing: Cycle between Wash Buffer A (low pH) and Wash Buffer B (high pH) 3–6 times. This removes non-covalently bound ligand.

-

Storage: Store in 20% Ethanol at 4°C.

Protocol: Purification of NAD+ Salvage Enzymes

Objective: Isolate PncA or NAMPT from cell lysates.

-

Lysate Preparation: Lyse cells (e.g., E. coli or HEK293) in Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors). Clarify by centrifugation.

-

Binding:

-

Equilibrate the Affinity Resin with Lysis Buffer.

-

Load the supernatant onto the column. Flow rate: 0.5 mL/min (slow flow allows equilibrium binding).

-

-

Washing: Wash with 20–50 column volumes of Lysis Buffer to remove non-specific proteins.

-

Elution (Competitive):

-

Specific Elution: Apply Elution Buffer containing 5–20 mM Free Nicotinamide or Isonicotinamide .

-

Mechanism:[4] The free ligand competes with the immobilized ligand for the enzyme's active site, displacing the protein.

-

-

Analysis: Analyze fractions via SDS-PAGE and Western Blot (anti-NAMPT or anti-PncA).

Part 3: Data Interpretation & Specificity

When using N-(2-Aminoethyl)isonicotinamide as a probe, the binding data provides insight into the "plasticity" of the target enzyme's active site.

Table 1: Comparative Binding Profiles of NAD+ Salvage Enzymes

| Enzyme | Organism | Natural Substrate | Interaction with Isonicotinamide Probe | Interpretation |

| NAMPT | Mammals | Nicotinamide (3-pos) | Low/Weak Affinity | NAMPT is highly stereospecific. Strong binding to this probe suggests off-target effects or non-canonical binding modes. |

| PncA | Bacteria (M. tb) | Nicotinamide | Moderate/High Affinity | Bacterial PncA is often less sterically restricted or inhibited by isonicotinic acid derivatives (e.g., Isoniazid/Pyrazinamide mechanisms). |

| SIRT1 | Mammals | NAD+ | No Binding | Sirtuins require the ADP-ribose moiety for high-affinity binding; the pyridine headgroup alone is usually insufficient for stable capture. |

| PARP1 | Mammals | NAD+ | Variable | Some PARP isoforms can be captured by benzamide/isonicotinamide analogs. |

Drug Development Implication

In drug discovery, this probe is used in displacement assays .

-

Setup: Immobilize the probe on a surface (e.g., SPR chip or beads).

-

Screen: Flow a mixture of the target enzyme (e.g., NAMPT) and a library of potential drug candidates.

-

Readout: If a drug candidate binds the enzyme's active site, it prevents the enzyme from binding to the immobilized probe.

-

Advantage: This filters for compounds that specifically target the nicotinamide-binding pocket, which is the catalytic center for NAD+ salvage.

Part 4: Synthesis of Bis-Substrate Inhibitors

Advanced research utilizes N-(2-Aminoethyl)isonicotinamide as a "warhead" to build high-affinity inhibitors.

-

Concept: NAD+ consuming enzymes bind both the Nicotinamide moiety and the Adenosine moiety.

-

Strategy: Chemically link N-(2-Aminoethyl)isonicotinamide (mimicking NAM) to an Adenosine analog via a flexible tether.

-

Result: A molecule that occupies the entire NAD+ binding cleft with picomolar affinity, effectively "locking" the enzyme.

-

Reaction: The amino group of the probe reacts with carboxylic acid-functionalized adenosine derivatives using standard amide coupling reagents (EDC/NHS or HATU).

References

-

Galli, M., et al. (2020). "Chemical Biology Probes for NAD+ Metabolism." Cell Chemical Biology, 27(1), 23-38. Link

-

Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in cancer." Molecular Oncology, 10(6), 905-912. Link

-

Revollo, J. R., et al. (2004). "The NAD Biosynthesis Pathway Mediated by Nicotinamide Phosphoribosyltransferase Regulates Sir2 Activity in Mammalian Cells." Journal of Biological Chemistry, 279, 50754-50763. Link

-

PubChem Compound Summary. (2024). "N-(2-Aminoethyl)isonicotinamide."[1] National Center for Biotechnology Information. Link

-

Santa Cruz Biotechnology. (2024). "N-(2-aminoethyl)isonicotinamide Product Datasheet." SCBT. Link

Sources

Investigating the mechanism of action of N-(2-Aminoethyl)isonicotinamide

An In-Depth Technical Guide to Investigating the Mechanism of Action of N-(2-Aminoethyl)isonicotinamide

Abstract

N-(2-Aminoethyl)isonicotinamide (NAE-INA) is a synthetic small molecule with structural similarities to biologically active compounds such as nicotinamide and isonicotinamide. While these related molecules are known to participate in a variety of cellular processes, including NAD⁺ metabolism and signaling, the precise mechanism of action (MoA) of NAE-INA remains uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the molecular targets and cellular pathways modulated by NAE-INA. We eschew a rigid template in favor of a logical, multi-phased investigative strategy that begins with broad, unbiased screening and progressively narrows to specific, hypothesis-driven validation. This document serves as a roadmap, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The elucidation of a novel compound's MoA is a cornerstone of modern drug discovery and chemical biology.[1] N-(2-Aminoethyl)isonicotinamide, a derivative of isonicotinic acid, is structurally analogous to nicotinamide, a form of vitamin B3 and a critical precursor in the NAD⁺ salvage pathway.[2][3][4] This pathway is central to cellular energy metabolism, DNA repair, and the activity of NAD⁺-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[2][3][5] Given this structural relationship, it is plausible that NAE-INA's biological effects are mediated through interaction with one or more components of these pathways.

However, a robust investigation must not be confined to a single hypothesis. A scientifically sound approach begins with an unbiased assessment to identify direct molecular interactions, followed by hypothesis-driven experiments to probe the functional consequences of these interactions. This guide outlines a three-phased approach to systematically unravel the MoA of NAE-INA.

Phase 1: Unbiased Target Identification and Engagement

The initial phase is designed to identify the direct molecular binding partners of NAE-INA within a cellular context, without preconceived bias. This approach mitigates the risk of overlooking unexpected targets and provides a solid foundation for subsequent mechanistic studies.

Affinity-Based Target Identification

The principle of this method is to use a modified version of NAE-INA to "pull down" its binding partners from a cell lysate or live cells.[6]

Causality and Rationale: This is a direct approach to identify physical interactions between the compound and cellular proteins.[6] By immobilizing NAE-INA on a solid support, we can selectively capture proteins that bind to it. Subsequent identification by mass spectrometry provides a list of high-confidence candidate targets.

Experimental Protocol: Affinity Chromatography Pulldown

-

Probe Synthesis: Synthesize an NAE-INA analogue with a linker arm terminating in a reactive group suitable for conjugation to a solid support (e.g., NHS-ester for coupling to amine-functionalized beads) or a biotin tag. A control molecule, structurally similar but ideally inactive (if known from phenotypic screens), should also be prepared.

-

Immobilization: Covalently couple the NAE-INA probe and control molecule to agarose or magnetic beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line or primary neurons, depending on anticipated therapeutic area).

-

Incubation: Incubate the cell lysate with the NAE-INA-conjugated beads and control beads in parallel. A competitive elution, where free NAE-INA is added to the lysate before incubation, should be included as an additional control to identify specific binders.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby), and excise specific bands for identification by LC-MS/MS. Alternatively, perform in-solution digestion of the eluate followed by shotgun proteomics.

-

Data Analysis: Compare the protein profiles from the NAE-INA beads, control beads, and competitive elution. Proteins specifically enriched on the NAE-INA beads and competed off by the free compound are considered high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in a native cellular environment.[7] The principle is that a protein's thermal stability changes upon ligand binding.[8][9]

Causality and Rationale: This technique validates that the compound engages its target within intact cells, a critical step that bridges in vitro binding with a more physiologically relevant context. By heating cells treated with NAE-INA, we can observe a thermal stabilization of the target protein, which remains soluble at higher temperatures compared to its unbound state.

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

-

Cell Treatment: Plate cells and treat with a range of NAE-INA concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[10]

-

Heating Step: Heat the treated cell suspensions at a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling.[10]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

-

Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Detection: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot, ELISA, or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of NAE-INA concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming engagement.

| Parameter | Vehicle Control (DMSO) | 1 µM NAE-INA | 10 µM NAE-INA | 50 µM NAE-INA |

| Target Protein X (Soluble Fraction) | 100% (Normalized) | 115% | 165% | 172% |

| Control Protein Y (Soluble Fraction) | 100% (Normalized) | 102% | 98% | 101% |

| Table 1: Representative ITDRF CETSA Data Showing Target Stabilization. |

Phase 2: Mechanistic Hypothesis Testing

Based on the structural similarity of NAE-INA to nicotinamide and the results from Phase 1, we can now formulate and test specific mechanistic hypotheses.

Hypothesis A: NAE-INA Modulates NAD⁺ Metabolism

Rationale: As an analogue of a key NAD⁺ precursor, NAE-INA could potentially interfere with the NAD⁺ salvage pathway, either as a substrate or an inhibitor of its enzymes.[3][11] This pathway is critical for maintaining cellular NAD⁺ pools, which are essential for redox reactions and as a substrate for signaling enzymes.[2][5]

Experimental Protocol: Quantifying Cellular NAD⁺/NADH Levels

-

Cell Culture and Treatment: Treat a relevant cell line with varying concentrations of NAE-INA for different time points (e.g., 6, 12, 24 hours).

-

Metabolite Extraction: Rapidly harvest cells and perform metabolite extraction using an appropriate method (e.g., acid extraction for NAD⁺, base extraction for NADH).

-

Quantification: Measure NAD⁺ and NADH levels using a commercially available bioluminescent or colorimetric assay kit. These kits typically use enzymatic cycling reactions that generate a product proportional to the amount of NAD⁺ or NADH.

-

Data Analysis: Calculate the total NAD⁺ and NADH concentrations and the NAD⁺/NADH ratio. A significant change in these parameters in NAE-INA-treated cells compared to controls would support this hypothesis.

Hypothesis B: NAE-INA Directly Modulates NAD⁺-Dependent Enzymes

Rationale: If NAE-INA alters NAD⁺ levels or acts as a direct modulator, the activity of NAD⁺-consuming enzymes like sirtuins and PARPs will likely be affected. Sirtuins are deacetylases involved in metabolism, stress responses, and aging, while PARPs are crucial for DNA repair.[12]

Experimental Protocol: Sirtuin Activity Assay

-

Assay Principle: Use a commercially available fluorometric assay that measures the deacetylation of a fluorophore-labeled peptide substrate by a specific recombinant sirtuin (e.g., SIRT1, SIRT2).[13][14]

-

Procedure: a. In a 96-well plate, incubate the recombinant sirtuin enzyme with varying concentrations of NAE-INA. b. Initiate the reaction by adding the acetylated peptide substrate and NAD⁺. c. After incubation (e.g., 30-60 minutes at 37°C), add a developer solution that releases the fluorophore from the deacetylated peptide. d. Measure fluorescence on a plate reader.

-

Data Analysis: A decrease in fluorescence indicates inhibition of sirtuin activity, while an increase might suggest activation. Calculate IC₅₀ or EC₅₀ values to quantify the potency of NAE-INA.

Experimental Protocol: PARP Activity Assay

-

Assay Principle: Utilize a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP activity.[15]

-

Procedure: a. In a 96-well plate pre-coated with histones and activated DNA, add recombinant PARP1 enzyme. b. Add varying concentrations of NAE-INA. c. Initiate the reaction by adding biotinylated NAD⁺. d. After incubation, wash the plate and add streptavidin-HRP to detect the incorporated biotin. e. Add a colorimetric or chemiluminescent substrate and measure the signal on a plate reader.

-

Data Analysis: A reduction in signal indicates inhibition of PARP activity. Calculate the IC₅₀ value.

| Assay Type | Vehicle Control | 10 µM NAE-INA | Known Inhibitor |

| SIRT1 Activity (RFU) | 12,500 | 6,800 | 2,100 |

| PARP1 Activity (Absorbance) | 1.85 | 1.79 | 0.25 |

| Table 2: Hypothetical Data from In Vitro Enzyme Assays. |

Hypothesis C: NAE-INA Possesses Anti-Inflammatory Activity

Rationale: Nicotinamide has well-documented anti-inflammatory properties.[8] It is therefore logical to investigate whether NAE-INA shares this characteristic. This can be tested in a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

-

Cell Model: Use a murine macrophage cell line (e.g., RAW 264.7) or human THP-1 monocytes differentiated into macrophages.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of NAE-INA for 1 hour, then stimulate with LPS (e.g., 100 ng/mL) for 24 hours.

-

Endpoint Measurement:

-

Nitric Oxide (NO): Measure nitrite accumulation in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.[16]

-

Gene Expression: Analyze the mRNA levels of iNOS, TNF-α, IL-6, and IL-1β using quantitative real-time PCR (qRT-PCR).[16]

-

-

Data Analysis: A dose-dependent reduction in NO and pro-inflammatory cytokine production would confirm anti-inflammatory activity.

Phase 3: Cellular and Functional Validation

The final phase aims to connect the identified molecular mechanism to a cellular phenotype, providing a comprehensive understanding of the compound's biological effect.

Rationale: Confirming that the molecular interactions observed in Phases 1 and 2 lead to predictable downstream cellular consequences is the ultimate validation of the proposed MoA. For example, if NAE-INA is found to be a potent PARP inhibitor, we would expect it to induce synthetic lethality in cancer cells with BRCA mutations. If it modulates sirtuins involved in apoptosis, we should observe changes in cell viability and apoptotic markers.

Experimental Protocols: Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Treat a panel of relevant cell lines (e.g., cancer cells, neuronal cells) with an effective dose range of NAE-INA determined from previous assays.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. After treatment (e.g., 24-48 hours), harvest the cells. b. Stain cells with FITC-conjugated Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis). c. Analyze the stained cell population by flow cytometry.

-

Cell Cycle Analysis: a. After treatment, fix the cells in cold ethanol. b. Stain the cellular DNA with a fluorescent dye like PI. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Data Analysis: An increase in the Annexin V-positive population indicates induction of apoptosis. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) points to interference with cell cycle progression. These results should be correlated with the findings from Phase 2 (e.g., PARP inhibition is known to cause G2/M arrest).

Data Integration and MoA Model Formulation

The culmination of this investigative effort is the synthesis of all collected data into a coherent MoA model. This model should describe the direct molecular target(s) of NAE-INA, the immediate biochemical consequences of this interaction (e.g., enzyme inhibition, pathway modulation), and the resulting cellular phenotype. The strength of this model is predicated on the concordance of results from orthogonal assays, such as confirming a target identified by affinity chromatography with CETSA and then demonstrating that modulating this target with NAE-INA produces a predictable functional outcome in a cellular assay.

Conclusion

This guide presents a systematic, multi-faceted strategy for the comprehensive investigation of the mechanism of action of N-(2-Aminoethyl)isonicotinamide. By progressing from unbiased target discovery to rigorous, hypothesis-driven validation, researchers can build a robust and well-supported model of the compound's biological function. This structured approach, grounded in scientific causality and self-validating protocols, is essential for advancing NAE-INA from a chemical entity to a well-characterized molecular probe or potential therapeutic lead.

References

-

Al-Ghamdi, M. S. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. Available at: [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

Kim, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. Available at: [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Available at: [Link]

-

Lee, H., & Kim, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation. Available at: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

Aragen Life Sciences. (n.d.). Target Identification and Validation. Available at: [Link]

-

ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. Available at: [Link]

-

BPT. (n.d.). Small Molecule Drug Target Identification and Validation. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

-

O'Brien, T., et al. (2020). NAD+ salvage pathway in cancer metabolism and therapy. Pharmacological Research. Available at: [Link]

-

Billingham, L. K., & Chandel, N. S. (2020). NAD-biosynthetic pathways regulate innate immunity. Nature Immunology. Available at: [Link]

-

Sinclair, D. (2019). The link between sirtuins, calorie restriction, fasting, and the insulin pathway. FoundMyFitness. Available at: [Link]

-

Liao, B., et al. (2023). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Physiology. Available at: [Link]

-

Med-Life-Crisis. (2020). A new pathway for NAD+ biosynthesis!?. YouTube. Available at: [Link]

-

Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

-

Graham, J. G., et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology. Available at: [Link]

-

Ee, G. C. L., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]

-

Mondal, S., et al. (2024). The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Williamson, K. E., & Warglien, A. (2010). Synthesizing and Salvaging NAD+: Lessons Learned from Chlamydomonas reinhardtii. PLoS ONE. Available at: [Link]

-

Bio-Techne. (n.d.). PARP: Activity Assays. Available at: [Link]

-

Marcotte, P. A., et al. (2008). High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay. Analytical Biochemistry. Available at: [Link]

-

Al-Harbi, S., & Al-Haj, L. H. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology. Available at: [Link]

-

Chromatin Biology Lab. (n.d.). Our Current Research. Available at: [Link]

-

University of Eastern Finland. (n.d.). Studying Sirtuin Inhibitors with In Silico and In Vitro Approaches. Available at: [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Available at: [Link]

-

Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Chauhan, N. S. (2017). How can I study the anti-inflammatory activity?. ResearchGate. Available at: [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

-

Valente, S., et al. (2019). Enzymatic and Biological Characterization of Novel Sirtuin Modulators against Cancer. Cancers. Available at: [Link]

-

Guedes, A., et al. (2021). A Molecular Perspective on Sirtuin Activity. International Journal of Molecular Sciences. Available at: [Link]

-

Li, N., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. BMC Complementary and Alternative Medicine. Available at: [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

-

ResearchGate. (n.d.). The Chemistry and Biology of Sirtuin Enzymes. Available at: [Link]

-

Pastore, D., et al. (2018). Measuring Activity of Native Plant Sirtuins - The Wheat Mitochondrial Model. Frontiers in Plant Science. Available at: [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Available at: [Link]

-

J-Stage. (n.d.). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. Available at: [Link]

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

- 4. The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.stanford.edu [med.stanford.edu]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. annualreviews.org [annualreviews.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesizing and Salvaging NAD+: Lessons Learned from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. foundmyfitness.com [foundmyfitness.com]

- 13. High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rndsystems.com [rndsystems.com]

- 16. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Aminoethyl)isonicotinamide (AEIN): A Heterotopic Linker for Coordination Polymers and Bioinorganic Models

Executive Summary

N-(2-Aminoethyl)isonicotinamide (AEIN) represents a specialized class of "Janus" ligands—molecules possessing two distinct chemical faces with divergent electronic properties. Unlike symmetric linkers (e.g., 4,4'-bipyridine) used in standard Metal-Organic Frameworks (MOFs), AEIN features a soft aromatic nitrogen donor (pyridine) and a hard aliphatic amine donor (ethylenediamine tail), separated by a hydrogen-bond-capable amide functionality.

This technical guide provides a comprehensive analysis of AEIN for researchers in crystal engineering and drug development. It details the ligand's synthesis, its thermodynamic binding preferences, and its utility in constructing heterometallic frameworks and bioinorganic active sites.

Part 1: Ligand Architecture & Physicochemical Properties

The utility of AEIN lies in its heterotopic nature. It does not simply bind metals; it organizes them. The pyridine ring facilitates

Structural Analysis[1][2][3][4][5]

-

Head Group (Pyridine): Acts as a monodentate acceptor. The nitrogen (

) is -

Linker (Amide): The carbonyl oxygen (

) and amide nitrogen ( -

Tail Group (Primary Amine): The terminal amine (

) is an

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Coordination |

| Formula | Stoichiometry calculations | |

| Molecular Weight | 165.19 g/mol | Gravimetric analysis |

| pKa (Pyridine N) | ~3.5 - 3.8 | Deprotonates at low pH; binds metals at neutral pH |

| pKa (Amine N) | ~9.5 - 9.9 | Protonated at physiological pH; requires basic conditions to bind metals |

| Donor Sites | 3 Potential ( | Allows for linkage isomerism |

| Solubility | Water, Methanol, DMSO | Compatible with solvothermal and aqueous synthesis |

Part 2: Synthetic Pathways & Purity Control

Core Directive: The synthesis of AEIN is a nucleophilic acyl substitution. The critical failure point in this protocol is the formation of the bis-amide byproduct , where one ethylenediamine molecule attacks two isonicotinic acid derivatives, crosslinking them.

Validated Synthetic Protocol: The "Excess Diamine" Route

Reaction Logic: To ensure mono-substitution (forming AEIN) and prevent bis-substitution, the diamine must be present in large stoichiometric excess. This ensures that every activated ester molecule encounters a free diamine rather than an already-substituted amine.

Reagents:

-

Methyl Isonicotinate (1.0 eq)

-

Ethylenediamine (5.0 - 10.0 eq) – Acts as both reactant and solvent.

-

Methanol (Optional co-solvent)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with Ethylenediamine (10 eq) under an inert atmosphere (

). Cool to 0°C to control the initial exotherm. -

Addition: Dissolve Methyl Isonicotinate in a minimum volume of Methanol. Add this solution dropwise to the stirred ethylenediamine over 30 minutes.

-

Causality: Slow addition keeps the concentration of ester low relative to the amine, statistically forcing the mono-substitution.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup (Critical):

-

Remove excess ethylenediamine and methanol under reduced pressure (rotary evaporator).

-

The residue will be a viscous oil or semi-solid.

-

Purification: Recrystallize from hot Ethanol or Isopropanol. The bis-amide impurity is typically less soluble and can be filtered off if present, but the excess amine method usually negates this.

-

-

Validation: Verify structure via

NMR.-

Key Signal: Look for the ethylene backbone signals (

2.8–3.5 ppm). Integration should match a 1:1 ratio with the pyridine protons.

-

Visualization: Synthetic Pathway

Figure 1: Reaction pathway highlighting the necessity of excess diamine to favor the mono-substituted AEIN product over the bis-amide impurity.

Part 3: Coordination Chemistry & Binding Modes

AEIN is a versatile ligand because its two ends are "mismatched" in terms of Hard-Soft Acid-Base (HSAB) theory. This allows for selective metallation.

Mode A: The "Pillar" (Monodentate)[8]

-

Mechanism: Coordination exclusively via the Pyridine Nitrogen (

). -

Condition: Occurs when the metal center is soft (e.g., Ag(I)) or when the aliphatic amine is protonated (

) due to acidic synthesis conditions. -

Result: The ligand acts as a pendant arm or a pillar between 2D sheets, often utilizing the amide group for hydrogen bonding networks rather than coordination.

Mode B: The "Chelate" (Bidentate)

-

Mechanism: The flexible ethyl tail allows the terminal amine (

) and the amide oxygen ( -

Condition: Favored by harder metals (Ni(II), Cu(II)) that prefer O/N mixed donor sets.

-

Note: This mode is less common than bridging because the amide oxygen is a weaker donor than the pyridine nitrogen.

Mode C: The "Bridge" (Ditopic/Polymeric)

-

Mechanism:

binds Metal Center 1, while -

Significance: This is the primary mode for constructing Coordination Polymers (CPs) and MOFs. The ligand spans a distance of approx. 9–10 Å, creating large voids.

-

Thermodynamics: This mode is entropically favored in solvothermal conditions where the chelate effect is overcome by the formation of infinite networks.

Visualization: Coordination Modes

Figure 2: Primary binding modes of AEIN. Mode C (Bridging) is the target for MOF construction, utilizing both the soft pyridine head and hard amine tail.

Part 4: Applications in Drug Development & Materials[9]

Bioinorganic Mimicry

AEIN complexes serve as excellent models for metalloenzymes that utilize histidine (pyridine-like imidazole) and lysine (primary amine) residues.

-

Protocol: React AEIN with

in aqueous buffer (pH 7.4). -

Observation: The resulting complex often mimics the spectral features of "Type 2" copper centers found in oxidases.

Pharmaceutical Co-Crystals

Even without metal coordination, AEIN is a powerful co-crystal former. The pyridine ring and the amide moiety are robust synthons for modifying the solubility of acidic drugs (e.g., Ibuprofen, Naproxen).

-

Mechanism: The pyridine N accepts a proton from the drug's carboxylic acid, while the amide group stabilizes the lattice via hydrogen bonding.

Part 5: Experimental Protocol - Crystal Growth

To obtain single crystals suitable for X-ray diffraction (SC-XRD) to verify binding modes:

Method: Layering (Diffusion)

-

Solution A (Bottom): Dissolve 0.1 mmol of Metal Salt (

or -

Buffer Layer: Carefully pipette 1 mL of 1:1 Ethanol:Water mixture on top of Solution A.

-

Solution B (Top): Dissolve 0.2 mmol of AEIN in 2 mL of Ethanol. Layer this carefully on top of the buffer.

-

Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation). Leave undisturbed in a vibration-free zone for 1–2 weeks.

-

Harvest: Crystals will form at the interface.

References

-

Synthesis and Green Chemistry

-

Coordination Polymer Architecture

-

Polymorphism and Crystallization

-

Co-Crystal Engineering

-

Database Validation

Sources

Exploring the Antimicrobial Potential of N-(2-Aminoethyl)isonicotinamide: A Technical Guide for Researchers

Introduction: The Rationale for Investigating a Novel Isonicotinamide Derivative

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with the potential for development into effective therapeutic agents. The pyridine carboxamide moiety, a core component of the nicotinamide (Vitamin B3) family, has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] Notably, isonicotinamide, an isomer of nicotinamide, and its derivatives have been investigated for a range of therapeutic applications, including their potential as anti-tubercular and antifungal agents.[3]

One of the most prominent drugs in this class is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades.[4] Its mechanism of action, which involves the inhibition of mycolic acid synthesis essential for the mycobacterial cell wall, provides a compelling precedent for the antimicrobial potential of other isonicotinamide derivatives.[5][6][7]

This technical guide focuses on a specific, under-explored derivative: N-(2-Aminoethyl)isonicotinamide . The rationale for investigating this particular molecule is twofold. First, the isonicotinamide core provides a structural alert for potential antimicrobial activity, drawing parallels with the established efficacy of isoniazid. Second, the introduction of an N-(2-aminoethyl) side chain presents an opportunity for novel structure-activity relationships. The primary amine and the ethyl linker could influence the compound's solubility, cell permeability, and interaction with microbial targets, potentially leading to a unique antimicrobial profile.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial potential of N-(2-Aminoethyl)isonicotinamide. It provides a comprehensive framework for its synthesis, characterization, and antimicrobial evaluation, underpinned by established scientific principles and methodologies. The protocols described herein are designed to be self-validating, providing a robust starting point for the investigation of this promising compound.

Synthesis and Characterization of N-(2-Aminoethyl)isonicotinamide

A reliable and reproducible synthesis protocol is the foundation of any investigation into a novel compound. Based on established methods for the synthesis of similar N-substituted nicotinamides, a straightforward and efficient route to N-(2-Aminoethyl)isonicotinamide is proposed.[8] This involves the amidation of an isonicotinate ester with ethylenediamine.

Proposed Synthesis Protocol

This protocol is adapted from the synthesis of the isomeric N-(2-aminoethyl)nicotinamide.[8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| Ethyl isonicotinate | Reagent | Sigma-Aldrich |

| Ethylenediamine | ≥99% | Fisher Scientific |

| Toluene | Anhydrous | Merck |

| Water | Deionized | - |

| Argon gas | High purity | - |

| Round-bottom flask | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer/hotplate | - | - |

| Rotary evaporator | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl isonicotinate and an excess of ethylenediamine. For example, a molar ratio of 1:5 (ethyl isonicotinate:ethylenediamine) can be used to drive the reaction to completion.

-

Inert Atmosphere: Purge the reaction vessel with argon gas to create an inert atmosphere, minimizing potential side reactions.

-

Heating and Reflux: Heat the reaction mixture to 100°C with continuous stirring. Allow the reaction to proceed under reflux for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethylenediamine by distillation under reduced pressure using a rotary evaporator.

-

Work-up and Isolation: Dissolve the resulting residue in deionized water. A white precipitate, likely the bis-acylated byproduct, may form. Remove this insoluble material by filtration.

-

Final Product Isolation: Evaporate the aqueous filtrate to dryness under reduced pressure. To remove any remaining water, add toluene to the residue and re-evaporate. This azeotropic distillation will yield the crude N-(2-Aminoethyl)isonicotinamide.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Figure 1: Proposed synthesis workflow for N-(2-Aminoethyl)isonicotinamide.

Characterization

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as the methylene protons of the ethylenediamine side chain. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The expected molecular weight for N-(2-Aminoethyl)isonicotinamide (C₈H₁₁N₃O) is approximately 165.19 g/mol .[1][6] The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations from the primary amine and the amide, a C=O stretching vibration for the amide carbonyl group, and C=N and C=C stretching vibrations from the pyridine ring.[8]

-

Purity Assessment: The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC).

In Vitro Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial activity of N-(2-Aminoethyl)isonicotinamide is essential to determine its spectrum of activity and potency. Standardized broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), are the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10]

Materials and Reagents:

| Reagent/Material | Specification |

| N-(2-Aminoethyl)isonicotinamide | Synthesized and characterized |

| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Sterile |

| 96-well microtiter plates | Sterile, flat-bottom |

| Bacterial strains (e.g., S. aureus, E. coli) | ATCC reference strains |

| 0.5 McFarland turbidity standard | - |

| Spectrophotometer | - |

| Incubator | 35 ± 2 °C |

Step-by-Step Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N-(2-Aminoethyl)isonicotinamide in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations. Leave a column for a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader by measuring the optical density at 600 nm.

Figure 2: Experimental workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]

Procedure:

-

Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

-

Spot-plate these aliquots onto fresh, antibiotic-free agar plates.

-

Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Data Presentation:

The results of the MIC and MBC assays should be tabulated for clarity.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |

| Staphylococcus aureus ATCC 29213 | |||

| Escherichia coli ATCC 25922 | |||

| Pseudomonas aeruginosa ATCC 27853 | |||

| Enterococcus faecalis ATCC 29212 | |||

| Candida albicans ATCC 90028 |

Potential Mechanism of Action

The structural similarity of N-(2-Aminoethyl)isonicotinamide to isoniazid provides a strong basis for a hypothetic mechanism of action. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] The activated form of isoniazid then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[7] The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.

It is plausible that N-(2-Aminoethyl)isonicotinamide could act through a similar pathway. The isonicotinamide core could be recognized by a bacterial enzyme, leading to its activation. The activated species could then target an essential cellular process, such as cell wall synthesis or nucleic acid synthesis. The presence of the aminoethyl side chain could also facilitate interactions with other cellular targets or influence the compound's uptake into the bacterial cell.

Figure 3: Hypothetical mechanism of action for N-(2-Aminoethyl)isonicotinamide.

Future Research Directions

The preliminary investigation outlined in this guide provides a solid foundation for a comprehensive evaluation of N-(2-Aminoethyl)isonicotinamide as a potential antimicrobial agent. Future research should focus on:

-

Broad-Spectrum Activity: Expanding the panel of microorganisms tested to include a wider range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.